2-(4-Methyl-phenylthio)-indan
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Overview
Description
2-(4-Methyl-phenylthio)-indan is an organic compound that belongs to the class of indans It is characterized by the presence of a 4-methyl-phenylthio group attached to the indan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-phenylthio)-indan can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where 4-methyl-thiophenol is reacted with indanone under specific conditions to form the desired compound . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-phenylthio)-indan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.
Scientific Research Applications
2-(4-Methyl-phenylthio)-indan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-phenylthio)-indan involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: An organosulfur compound with a similar thiol group.
Phenethylamine: Shares structural similarities and is known for its biological activities.
Uniqueness
2-(4-Methyl-phenylthio)-indan is unique due to its specific indan structure combined with the 4-methyl-phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
93435-72-4 |
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Molecular Formula |
C16H16S |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16S/c1-12-6-8-15(9-7-12)17-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
NBRZSKZTZLPEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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